N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
This compound belongs to the quinazoline derivative family, characterized by a 4-oxo-3,4-dihydroquinazoline core. The structure includes a 4-fluorophenylmethyl group at the N-position, a 2-methoxyethyl substituent at position 3, and a sulfanyl (-S-) linker connecting the quinazoline core to a 2-(4-methoxyphenyl)-2-oxoethyl moiety.
Synthesis and Characterization: The synthesis of analogous quinazoline derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization. For example, describes the use of hydrazinecarbothioamide intermediates and sodium hydroxide-mediated cyclization to form 1,2,4-triazole derivatives, with structural confirmation via IR, NMR, and MS spectra. The absence of C=O IR bands (1663–1682 cm⁻¹) in triazole products confirms successful cyclization .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O5S/c1-36-14-13-32-27(35)23-12-7-20(26(34)30-16-18-3-8-21(29)9-4-18)15-24(23)31-28(32)38-17-25(33)19-5-10-22(37-2)11-6-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXZVEZPWBDAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)N=C1SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups:
Final Assembly: The final compound is assembled by linking the various functionalized intermediates through amide bond formation or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Core Structure Variations: The target compound’s 4-oxo-quinazoline core is shared with , and , whereas uses a benzoxazine core. Quinazolines are known for kinase inhibition, while benzoxazines may target different pathways (e.g., anti-inflammatory) .
Substituent Impacts: R₁ (Position 3): The 2-methoxyethyl group in the target compound improves solubility compared to bulky substituents like 2-methylpropyl . In contrast, the 4-chlorophenyl group in is electron-withdrawing, which may alter reactivity . R₃ (Carboxamide): The N-(4-fluorophenyl)methyl group is conserved in the target compound and , suggesting a role in target specificity. Cyclopentyl in may reduce metabolic clearance .
Biological Activity Inference :
- highlights the "read-across" approach, where structurally similar compounds (e.g., same core or substituents) are used to predict activity. For example, the anti-inflammatory activity of compound 2 in (IC₅₀ = 17.00 µM) suggests that methoxyphenyl-containing derivatives (like the target compound) may share similar properties .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential therapeutic applications. This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 535.6 g/mol. The structure features multiple functional groups, including a fluorophenyl moiety, methoxyethyl side chain, and a sulfanyl group, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Results : In vitro assays indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : Flow cytometry analyses revealed that treatment with the compound resulted in G1 phase arrest in MCF-7 cells.
- Induction of Apoptosis : The compound increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptosis as confirmed by annexin V staining.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent:
- Inflammatory Models : In vivo studies using murine models of inflammation demonstrated that the compound significantly reduced edema and inflammatory cytokine levels (IL-6 and TNF-alpha).
- Mechanism : It appears to inhibit the NF-kB signaling pathway, which plays a critical role in the inflammatory response.
Data Summary Table
| Biological Activity | Assay Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|---|
| Anticancer | MTT Assay | MCF-7 | 15 | Dose-dependent inhibition of cell proliferation |
| Anticancer | MTT Assay | A549 | 20 | Induction of apoptosis observed |
| Anti-inflammatory | Edema Model | Mouse | N/A | Significant reduction in paw swelling |
| Anti-inflammatory | Cytokine Assay | Mouse serum | N/A | Decreased levels of IL-6 and TNF-alpha |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in Cancer Letters explored various quinazoline derivatives and identified this compound as one of the most potent compounds against breast cancer cells. The authors attributed this activity to its ability to modulate apoptotic pathways.
- Inflammation Research : Another research article focused on the anti-inflammatory effects of quinazolines highlighted that the tested compound effectively reduced inflammation in a model of rheumatoid arthritis by inhibiting pro-inflammatory cytokines.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step protocols, including nucleophilic substitution, sulfanyl group coupling, and carboxamide formation. Key steps:
- Sulfanyl coupling : React 2-(4-methoxyphenyl)-2-oxoethyl thiol with a halogenated quinazoline intermediate under inert atmosphere (N₂/Ar) at 60–80°C .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid crystallization .
- Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and use excess thiol reagent (1.5–2.0 eq.) to drive sulfanyl coupling to completion .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use orthogonal analytical methods:
- NMR : Compare ¹H/¹³C spectra with computational predictions (e.g., DFT-based chemical shift calculations) to verify substituent positions .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- X-ray crystallography : Resolve ambiguity in stereochemistry of the 3-(2-methoxyethyl) side chain .
Q. What preliminary biological assays are suitable for screening its activity?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against EGFR or VEGFR2 at 1–10 µM concentrations (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vivo dosing .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) influence target binding and selectivity?
- SAR studies : Replace the 4-fluorophenyl group with chloro or methyl analogs to assess hydrophobic interactions. Use molecular docking (AutoDock Vina) to map binding pockets .
- Selectivity profiling : Compare inhibition of related kinases (e.g., PDGFR vs. EGFR) to identify substituent-driven selectivity .
- Metabolic stability : Introduce deuterium at benzylic positions to evaluate CYP450-mediated degradation via LC-MS/MS .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic analysis : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption may require prodrug formulations (e.g., esterification of the carboxamide) .
- Metabolite identification : Use hepatic microsomes to detect oxidative metabolites (e.g., sulfoxide formation at the sulfanyl group) that reduce activity .
- Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography to assess tumor penetration .
Q. How can computational models guide the design of derivatives with improved ADMET properties?
- QSAR modeling : Train models on datasets of quinazoline derivatives to predict logP, solubility, and hERG channel inhibition .
- MD simulations : Simulate compound-membrane interactions to optimize amphiphilicity for blood-brain barrier penetration .
- Toxicity prediction : Use platforms like ProTox-II to flag structural alerts (e.g., reactive thiols) early in development .
Methodological Guidance
Q. What experimental controls are critical for validating target engagement in cellular assays?
- Negative controls : Include a scrambled isomer or inactive analog (e.g., lacking the 4-oxo group) to rule out nonspecific effects .
- Genetic knockdown : Use siRNA targeting the putative target (e.g., EGFR) to confirm on-mechanism activity .
- Thermal shift assays : Measure ΔTm of the target protein with/without the compound to confirm direct binding .
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity standards : Enforce ≥95% purity (HPLC) and quantify residual solvents (GC-MS) .
- Stability testing : Store the compound under nitrogen at –20°C and monitor degradation via accelerated stability studies (40°C/75% RH) .
- Bioactivity normalization : Express IC₅₀ values relative to a reference batch tested in parallel .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
